JNJ0966

Mechanism of Action Enzymology Drug Discovery

JNJ0966 (CAS 315705-75-0) is a first-in-class small molecule that allosterically inhibits the zymogen activation of Matrix Metalloproteinase-9 (MMP-9), preventing the conversion of proMMP-9 to its catalytically active form. Its mechanism is distinct from traditional catalytic-site inhibitors, providing a unique selectivity profile that addresses the long-standing challenge of developing MMP inhibitors without the toxicities associated with broad-spectrum agents.

Molecular Formula C16H16N4O2S2
Molecular Weight 360.5 g/mol
Cat. No. B1672983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ0966
SynonymsJNJ-0966;  JNJ 0966;  JNJ0966
Molecular FormulaC16H16N4O2S2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC
InChIInChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21)
InChIKeyZADCDCMLLGDCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ0966: A Highly Selective Allosteric Inhibitor of proMMP-9 Activation


JNJ0966 (CAS 315705-75-0) is a first-in-class small molecule that allosterically inhibits the zymogen activation of Matrix Metalloproteinase-9 (MMP-9), preventing the conversion of proMMP-9 to its catalytically active form [1]. Its mechanism is distinct from traditional catalytic-site inhibitors, providing a unique selectivity profile that addresses the long-standing challenge of developing MMP inhibitors without the toxicities associated with broad-spectrum agents .

Why Broad-Spectrum MMP Inhibitors or Other proMMP-9 Agents Cannot Substitute for JNJ0966


The MMP inhibitor field is littered with clinical failures due to the severe, dose-limiting musculoskeletal toxicity (tendinitis) and lack of efficacy associated with broad-spectrum catalytic inhibitors like Marimastat [1]. Even other selective MMP-9 inhibitors, such as the catalytic-site inhibitor SB-3CT, still show potent activity against MMP-2 (Ki = 13.9 nM) and thus lack the absolute proMMP-9 specificity required for unambiguous pathway interrogation [2]. Generic substitution fails because JNJ0966's unique allosteric mechanism confers a selectivity profile that cannot be matched by catalytic-site binders, making it an essential, non-interchangeable tool for precise research into MMP-9 biology.

Quantitative Evidence for JNJ0966's Differential Performance


Allosteric Zymogen Activation Inhibition vs. Direct Catalytic Inhibition

Unlike broad-spectrum catalytic inhibitors, JNJ0966 does not directly inhibit the active site of MMP-9 or other MMPs. In a head-to-head comparison with the pan-MMP inhibitor GM6001, JNJ0966 showed no direct inhibition of active MMP-9 (catMMP-9) or MMP-3 (catMMP-3), whereas GM6001 potently inhibited both (catMMP-3 IC50 = 7.2 nM; catMMP-9 IC50 = 0.45 nM) [1]. JNJ0966's unique mechanism involves binding an allosteric pocket near Arg-106, preventing the second cleavage step of proMMP-9 maturation [2].

Mechanism of Action Enzymology Drug Discovery

Unmatched Selectivity for proMMP-9 Over Closely Related MMP Zymogens

In a direct selectivity panel, JNJ0966 at 10 µM significantly inhibited only the activation of proMMP-9, with no effect on the activation of proMMP-1, proMMP-2, or proMMP-3 [1]. Crucially, it did not inhibit the activation of the highly structurally related MMP-2 zymogen . This contrasts sharply with dual gelatinase inhibitors like SB-3CT, which potently inhibits both MMP-2 (Ki = 13.9 nM) and MMP-9 (Ki = 600 nM) [2].

Selectivity Drug Specificity MMP Biology

Significant In Vivo Efficacy in a Neuroinflammation Model (EAE)

In the mouse experimental autoimmune encephalomyelitis (EAE) model, JNJ0966 at 10 mg/kg and 30 mg/kg (p.o., b.i.d.) significantly reduced disease severity and delayed disease onset compared to vehicle control [1]. The positive control dexamethasone (1 mg/kg) also showed efficacy, but JNJ0966 achieved this via a targeted mechanism [2]. This confirms that the unique in vitro mechanism translates to a functional in vivo benefit.

In Vivo Pharmacology Multiple Sclerosis Neuroinflammation

Demonstrated Brain Penetrance with Favorable Partitioning

Following oral administration in mice, JNJ0966 showed a strong, dose-dependent exposure in the brain. At a 10 mg/kg dose, brain concentrations reached 481.6 ± 162.5 ng/g (~1336 nM), exceeding the in vitro IC50 for proMMP-9 activation (440 nM) [1]. Critically, it exhibited preferential brain partitioning, with brain-to-plasma ratios of 6.2 and 4.7 for 10 mg/kg and 30 mg/kg doses, respectively . This contrasts with many tool compounds that struggle to cross the blood-brain barrier.

Pharmacokinetics CNS Penetration Drug Delivery

Validated Research and Industrial Application Scenarios for JNJ0966


Deconvoluting MMP-9-Specific Roles in Neuroinflammation and Multiple Sclerosis Models

Based on its in vivo efficacy in the EAE model and robust brain penetration, JNJ0966 is the optimal chemical probe for dissecting the specific contribution of MMP-9 activation to blood-brain barrier disruption and CNS immune cell infiltration. Its selectivity ensures observed effects are not confounded by the inhibition of other MMPs, a common issue with broad-spectrum inhibitors [1].

Differentiating Pro-enzyme Activation from Catalytic Activity in Cancer Cell Invasion Assays

As demonstrated by its ability to block HT1080 cell invasion with an IC50 of 1.0 µM, comparable to the pan-inhibitor GM6001 (IC50 = 1.4 µM) [2], JNJ0966 is ideal for distinguishing whether a phenotype is driven by the general catalytic activity of MMPs or specifically by the post-translational activation of the proMMP-9 zymogen pool.

Investigating Allosteric Regulation of Protease Zymogen Activation

JNJ0966 serves as a unique chemical biology tool to study allosteric modulation of protease zymogens. Its binding to a pocket distinct from the catalytic domain near Arg-106 provides a powerful model system for exploring non-catalytic inhibition strategies [1]. This mechanism is a key differentiator for any laboratory interested in novel approaches to drug target validation.

Pharmacological Validation in MMP-9-Driven CNS Pathologies Beyond EAE

Given its favorable PK profile and high brain-to-plasma ratio, JNJ0966 is the compound of choice for preclinical efficacy studies in other CNS disorders where MMP-9 is implicated, such as traumatic brain injury, stroke, and Alzheimer's disease. Its ability to achieve brain concentrations above the cellular IC50 validates its utility for target engagement studies in these models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ0966

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.